Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate” is a chemical compound with the molecular formula C17H17Cl2NO5S . It is also known as "Benzoic acid, 4-[[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino]-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, and an amino group attached to a benzoate. The presence of these functional groups can influence the compound’s reactivity and properties .
Scientific Research Applications
Biodegradation and Environmental Remediation
One prominent area of application is in the biodegradation of herbicides, where research demonstrates the potential of microorganisms in degrading chlorimuron-ethyl, a sulfonylurea herbicide with structural similarities to Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate. For instance, Rhodococcus sp. D310-1 has been optimized for the biodegradation of chlorimuron-ethyl, showcasing a significant biodegradation rate and proposing pathways for its breakdown into less harmful substances (Li et al., 2016). This research highlights the role of microbial degradation in mitigating environmental pollution caused by residual herbicides.
Chemical Analysis and Chromatography
In chemical analysis, this compound and its derivatives have been used as derivatization agents in chromatography to improve the detection and quantification of analytes. A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, enhancing the sensitivity and specificity of the analysis for various compounds (Wu et al., 1997).
Material Science and Catalysis
Research in material science and catalysis has also leveraged compounds structurally related to this compound. For example, the synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored for their nonlinear optical properties, suggesting potential applications in optical devices (Abdullmajed et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential as antimicrobial agents. The synthesis and characterization of new quinazolines, for instance, have shown promising antimicrobial activity, offering insights into developing novel therapeutic agents (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-3-24-15-9-14(19)16(10-13(15)18)26(22,23)20-12-7-5-11(6-8-12)17(21)25-4-2/h5-10,20H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXCBPVQXLRDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.